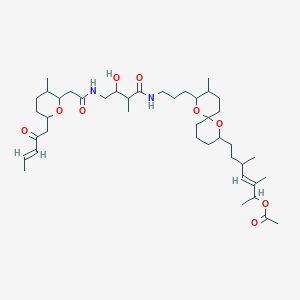

Bistratene B

Description

Properties

CAS No. |

120853-14-7 |

|---|---|

Molecular Formula |

C42H70N2O9 |

Molecular Weight |

747 g/mol |

IUPAC Name |

[(E)-7-[2-[3-[[3-hydroxy-2-methyl-4-[[2-[3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanoyl]amino]propyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-3,5-dimethylhept-3-en-2-yl] acetate |

InChI |

InChI=1S/C42H70N2O9/c1-9-12-34(46)24-36-18-16-28(3)39(51-36)25-40(48)44-26-37(47)31(6)41(49)43-22-11-14-38-29(4)19-21-42(53-38)20-10-13-35(52-42)17-15-27(2)23-30(5)32(7)50-33(8)45/h9,12,23,27-29,31-32,35-39,47H,10-11,13-22,24-26H2,1-8H3,(H,43,49)(H,44,48)/b12-9+,30-23+ |

InChI Key |

KMZCFBWHAZZXAJ-JQGVWWMCSA-N |

SMILES |

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)OC(=O)C)C)O)C |

Isomeric SMILES |

C/C=C/C(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)/C=C(\C)/C(C)OC(=O)C)C)O)C |

Canonical SMILES |

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)OC(=O)C)C)O)C |

Synonyms |

bistratene B |

Origin of Product |

United States |

Isolation and Purification Methodologies

Extraction Procedures from Biological Sources

Bistratene B is a natural product isolated from the marine ascidian Lissoclinum bistratum. nih.govnih.gov These marine invertebrates are known to produce a variety of bioactive compounds. google.com The extraction process typically involves the collection of the ascidian, followed by immersion in a solvent to draw out the desired compounds.

The general procedure commences with the collection of Lissoclinum bistratum. The collected organisms are then subjected to an extraction process, often using methanol (B129727). seejph.com The crude extract, which is a mixture of various compounds, is then concentrated to yield a brownish oil. google.com For instance, from 250 grams of L. bistratum, approximately 0.22 grams of crude oil can be isolated. google.com Research has indicated that the yield of this compound from the dried extract is approximately 2.8%, which corresponds to about 0.15 grams per kilogram of the wet weight of the ascidian. google.com

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. wikipedia.org In the purification of this compound, both preparative and analytical chromatographic methods are employed.

Following the initial extraction, the crude oil containing this compound is subjected to preparative reverse-phase high-performance liquid chromatography (HPLC). google.com This technique is highly effective for separating compounds with varying polarities. thermofisher.com

The stationary phase used is a preparative reverse phase C-18 column. google.comrestek.com The crude oil is dissolved in a methanol-water mixture (typically 77:23) and applied to the column. google.com The separation is achieved by eluting the column with a solvent gradient. A common method involves using a concave gradient that transitions from 77% methanol to 100% methanol over a period of 120 minutes. google.com This gradual change in solvent polarity allows for the differential elution of the various compounds present in the crude extract, leading to the separation of this compound.

Table 1: Parameters for Preparative Reverse Phase C-18 Column Chromatography of this compound

| Parameter | Details | Source |

| Stationary Phase | Whatman Partisil ODS-3, 9 mm x 50 cm | google.com |

| Mobile Phase | Methanol:Water (initial ratio 77:23) | google.com |

| Gradient | Concave gradient from 77% to 100% methanol | google.com |

| Elution Time | 120 minutes | google.com |

Thin-layer chromatography (TLC) is a simple, rapid, and sensitive technique used to assess the purity of the isolated fractions. umass.edulibretexts.org It operates on the principle of separating compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent on a plate) and a mobile phase (a solvent system). wikipedia.orgijpsjournal.com

After fractions are collected from the preparative HPLC, their purity is checked using TLC. umich.edu A small amount of the fraction is spotted onto a TLC plate, which is then developed in a suitable solvent system. The separated spots are visualized, often using UV light, as many compounds are colorless. umass.edu The presence of a single spot for a given fraction indicates a high degree of purity. libretexts.org TLC is also instrumental in monitoring the progress of the column chromatography separation. bnmv.ac.in

Structural Elucidation and Characterization

Spectroscopic Analysis Techniques for Bistratene B

The determination of the intricate structure of this compound has heavily relied on a combination of advanced spectroscopic methods. These techniques have been instrumental in piecing together the connectivity and stereochemistry of this natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural analysis of this compound, providing unparalleled insight into its carbon-hydrogen framework.

Initial structural insights into this compound were derived from one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. These experiments provide fundamental information about the chemical environment of each proton and carbon atom within the molecule. The ¹H NMR spectrum reveals the number of distinct proton signals, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their types (e.g., CH₃, CH₂, CH, or quaternary carbons). For Bistratene A, a closely related compound, detailed ¹H and ¹³C spectral analyses were crucial in its initial characterization. pitt.edu

Table 1: Representative ¹H and ¹³C NMR Data for Bistratene Analogs (Note: Specific data for this compound is not publicly available in the format of a complete data table. The following table is a generalized representation based on data for closely related bistratenes.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | Value | Value |

| C2 | Value | Value |

| C3 | Value | Value |

This table is for illustrative purposes and does not represent actual data for this compound.

To assemble the molecular puzzle of this compound, a suite of two-dimensional (2D) NMR experiments was employed. These techniques provide correlational data, revealing connections between different nuclei within the molecule.

COSY (Correlation Spectroscopy): Both COSY 90 and COSY 45 experiments were instrumental in identifying proton-proton (¹H-¹H) coupling networks. pitt.edu These experiments generate cross-peaks between protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of contiguous proton systems within the molecule. pitt.edulibretexts.org

HETCOR (Heteronuclear Correlation): HETCOR spectroscopy was used to establish direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). pitt.edunanalysis.com This technique is vital for assigning the ¹³C signals based on the already assigned ¹H signals. nanalysis.com

Relayed ¹H-¹H-¹³C COSY: This advanced technique was used to establish correlations between a proton and a carbon atom that are not directly bonded but are part of the same spin system. researchgate.net It effectively "relays" magnetization from one proton to another and then to the attached carbon, extending the connectivity information. researchgate.net

¹H-¹³C COLOC (Correlation Spectroscopy via Long-Range Coupling): Similar to other long-range correlation experiments, COLOC was utilized to confirm the connectivity between different parts of the molecule by identifying long-range ¹H-¹³C couplings. pitt.eduresearchgate.net

For the closely related Bistratene A (originally named bistramide A), a significant structural revision was accomplished through the application of a new program for the automated analysis of 2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) spectra. taylorfrancis.comacs.orgcapes.gov.bracs.org The INADEQUATE experiment directly observes carbon-carbon (¹³C-¹³C) correlations, providing an unambiguous map of the carbon skeleton. The automated analysis of this complex data was pivotal in correcting the initially proposed linear structure to the correct macrocyclic structure. taylorfrancis.comacs.orgacs.org

Two-Dimensional (2D) NMR Experiments (COSY 90, COSY 45, HETCOR, Long-Range 1H-13C Correlations, Relayed 1H-1H-13C COSY, 1H-13C COLOC)

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound.

Fast Atom Bombardment (FAB) mass spectrometry was a key technique used in the initial characterization of the bistratenes. researchgate.net This soft ionization technique is well-suited for non-volatile and thermally labile molecules like this compound. FAB-MS provides the molecular weight of the compound, which, in conjunction with NMR data, helps to determine the molecular formula. researchgate.net

Chemical Synthesis Strategies and Methodologies for Bistratene B and Analogues

Total Synthesis Approaches for Related Macrocyclic Ethers

The total synthesis of macrocyclic ethers related to bistratene B often relies on highly strategic approaches that enable the efficient assembly of the complex molecular architecture. These strategies are designed to be convergent, allowing for the late-stage coupling of major fragments, which maximizes efficiency and allows for the synthesis of analogues for structure-activity relationship studies.

Given the numerous stereocenters present in the bistratene family of molecules, asymmetric synthesis is fundamental to achieving the desired stereoisomer. Enantioselective total syntheses of bistramide A have been successfully accomplished, underscoring the importance of stereocontrol throughout the synthetic sequence. nih.gov These syntheses often employ chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions to establish the correct stereochemistry at each chiral center. For instance, the enantioselective synthesis of bistramide A has been achieved with a longest linear sequence of 18 steps, utilizing a diastereoselective glycolate (B3277807) alkylation, an aldol (B89426) addition of a chlorotitanium enolate of N-acylthiazolidinethione, and a Sharpless asymmetric epoxidation to construct the three key fragments. nih.gov

Highly Convergent Three-Component Coupling Strategies

Substructure Synthesis and Fragment Assembly

The modular nature of bistratene synthesis allows for the independent preparation of key substructures, which are then coupled to form the macrocyclic core. The synthesis of the spiroketal and tetrahydropyran (B127337) moieties are particularly crucial and have been the focus of considerable synthetic effort.

The spiroketal unit is a defining feature of the bistratene family. A notable strategy for the construction of the spiroketal subunit of bistramide A involves the hydrolysis of a dialkylated tosylmethyl isocyanide (TosMIC) derivative. wikipedia.org This method provides a highly stereoselective route to the spiroketal core. Another approach involves an olefination reaction of a lactone with a sulfone to form an enol ether, which then undergoes acid-catalyzed cyclization to furnish the spiroketal ring system.

The tetrahydropyran ring is another key structural element. The synthesis of the C1-C13 fragment of bistramide A and B, which contains the tetrahydropyran moiety, has been reported. acs.org A stereoselective synthesis of the normethyl C1-C13 fragment of bistramide A has been achieved using a Sharpless asymmetric epoxidation, a cross-metathesis reaction, and an intramolecular oxa-Michael reaction as key steps. This approach yielded the trans-2,6-disubstituted tetrahydropyran subunit with high enantiomeric excess.

Synthesis of Spiroketal Subunits

Specific Reaction Methodologies in Bistratene-Related Synthesis

A variety of specific and powerful reaction methodologies are employed throughout the synthesis of bistratene analogues. These reactions are essential for creating the key carbon-carbon and carbon-oxygen bonds with the required stereochemistry.

Key reactions utilized in the synthesis of bistratene analogues include:

Sharpless Asymmetric Epoxidation: This reaction is instrumental in introducing chirality and providing key epoxide intermediates for further transformations.

Cross-Metathesis: Olefin metathesis, particularly cross-metathesis, is a powerful tool for forming carbon-carbon double bonds and coupling different fragments of the molecule.

Intramolecular Oxa-Michael Addition: This reaction is a key strategy for the stereoselective formation of the tetrahydropyran ring.

Aldol Additions: Diastereoselective aldol reactions are crucial for constructing specific stereochemical relationships between adjacent carbon atoms.

Julia-Kocienski and Horner-Wadsworth-Emmons Olefinations: These reactions are widely used for the formation of carbon-carbon double bonds in the final stages of fragment coupling and macrocyclization.

The development of these synthetic strategies and methodologies not only provides access to these complex and biologically important molecules but also pushes the boundaries of modern organic synthesis. The knowledge gained from the synthesis of bistratene analogues provides a solid foundation for the eventual total synthesis of this compound.

Chiral Zirconocene-Catalyzed Methylalumination of Terminal Olefins

A notable strategy in the synthesis of bistramide C, a compound closely related to the bistratenes, involves the use of a chiral zirconocene-catalyzed methylalumination of terminal olefins. pitt.edu This method, often mediated by methylaluminoxane (B55162) (MAO), allows for the stereocontrolled introduction of a methyl group and the creation of a chiral center. In the context of bistratene synthesis, this reaction is crucial for establishing the stereochemistry of the side chain, which is subsequently elaborated and coupled to form the final natural product. The Wipf group successfully employed this methodology in their total synthesis of (+)-bistramide C, demonstrating its power in constructing the complex stereochemical array of these molecules. pitt.edu

Tandem BiBr3-Initiated Cyclization-Allylation

The construction of the 2,6-trans-substituted tetrahydropyran ring, a key structural feature of the bistratenes, has been effectively achieved using a tandem bismuth(III) bromide (BiBr3)-initiated cyclization-allylation. pitt.edu This methodology, pioneered by Evans, allows for the formation of the tetrahydropyran ring in a single, stereoselective step. pitt.eduresearchgate.net In the synthesis of bistramide C, this reaction was used to construct the pyran-acid fragment, highlighting its efficiency in forming cyclic ethers. pitt.edu The reaction proceeds through a cascade involving an addition and a silyl-Prins reaction, and has been shown to be effective with catalytic amounts of BiBr3. dntb.gov.ua

Hypervalent Iodine-Promoted Spiroketalization

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their oxidizing properties and environmentally benign nature. cardiff.ac.uknih.govresearchgate.netrsc.org In the synthesis of bistratene analogues like bistramide C, a hypervalent iodine-promoted spiroketalization was a key step in the formation of the spiroketal moiety. pitt.edu This reaction can facilitate the oxidative cyclization of suitable precursors to form the spirocyclic system. beilstein-journals.org The versatility of hypervalent iodine reagents allows for a range of transformations, including oxidative C-H annulation and the formation of complex heterocyclic compounds, making them highly valuable in the synthesis of natural products. nih.govnih.gov

Acid-Catalyzed Spiro-Cyclization of Dihydroxyketones

The acid-catalyzed spiro-cyclization of dihydroxyketones is a fundamental and widely employed method for the synthesis of spiroketals, including those found in the bistratene family. google.comgoogle.com.na This approach typically involves the treatment of an open-chain dihydroxyketone precursor with an acid, which promotes the intramolecular cyclization to form the thermodynamically favored spiroketal. google.compsu.edu A representative synthesis of a bistratene spiroketal fragment involves the alkylation of a precursor to form a ketoalcohol, which then undergoes spiro-cyclization in an acidic environment. google.com The stability of the resulting spiroketal is often governed by anomeric effects, which favor a specific stereochemical arrangement. psu.edu

Alkylation using 1,3-Dithianes and Vinyl Ethers

The construction of the carbon framework of the spiroketal moiety can be achieved through the use of 1,3-dithianes as acyl anion equivalents. google.comgoogle.com.na This strategy involves the sequential alkylation of a 1,3-dithiane (B146892) with two different electrophiles, followed by the deprotection of the dithiane to reveal the ketone functionality, which can then undergo spirocyclization. uwindsor.cayoutube.com For example, 2-lithio-1,3-dithiane can be reacted with a chiral epoxide to introduce one of the side chains of the spiroketal. researchgate.net Another approach involves the alkylation of vinyl ethers, where a pre-formed ring is deprotonated and then reacted with a protected alcohol iodide, leading to the formation of the second ring upon deprotection and acid-catalyzed spiro-cyclization. google.com

Aldol-Type Condensation for Carbon Backbone Construction

Aldol-type condensations are powerful carbon-carbon bond-forming reactions that have been utilized in the synthesis of bistratene analogues to construct key fragments of the carbon backbone. sigmaaldrich.comresearchgate.netlibretexts.orgsrmist.edu.in In the enantioselective total synthesis of bistramide A, an aldol addition of a chlorotitanium enolate of an N-acylthiazolidinethione was a crucial step in assembling one of the main fragments of the molecule. nih.gov This approach allows for the stereocontrolled formation of β-hydroxy carbonyl compounds, which are versatile intermediates in natural product synthesis. srmist.edu.inmagritek.com

Stereoselective Reduction for Bistratene A Derivatives

The stereoselective reduction of ketone functionalities is a critical step in establishing the correct stereochemistry of the hydroxyl groups in bistratene A and its derivatives. For instance, in synthetic routes involving 1,3-dithianes, the resulting siloxyketone can be stereoselectively reduced, for example with sodium borohydride (B1222165), to yield the desired alcohol. uwindsor.ca In other approaches towards spiroketal synthesis, the reduction of a ketone precursor with reagents like lithium borohydride (LiBH4) can lead to the formation of a 1,3-diol with high diastereoselectivity, which is then poised for spirocyclization. mdpi.com

Cross-Metathesis and Intramolecular Oxa-Michael Additions

A key strategy in the synthesis of bistratene fragments and their analogues involves the combination of cross-metathesis and intramolecular oxa-Michael additions. This approach has proven effective for the construction of the tetrahydropyran (THP) ring system, a core structural motif in these molecules.

The synthesis of a model of the bistramide D tetrahydropyran ring was successfully achieved using a selective cross-metathesis followed by an intramolecular Michael addition under kinetic control. researchgate.net Similarly, a stereoselective synthesis of the normethyl C1-C13 fragment of bistramide A, a close analogue of this compound, utilized an asymmetric Sharpless epoxidation, a cross-metathesis reaction, and an intramolecular oxa-Michael reaction to construct the trans-2,6-disubstituted tetrahydropyran subunit with high enantioselectivity. researchgate.net This methodology has also been applied to the synthesis of the cis isomer with comparable efficiency. researchgate.net

The choice of catalyst and reaction conditions is crucial for the success of these tandem reactions. For instance, in the synthesis of cyclic β-amino carbonyl derivatives, a related transformation, the Hoveyda-Grubbs catalyst in combination with a Lewis acid like boron trifluoride etherate was found to efficiently promote the tandem cross-metathesis-intramolecular aza-Michael reaction. organic-chemistry.org Microwave irradiation has also been shown to dramatically accelerate these processes. organic-chemistry.org

The intramolecular oxa-Michael addition itself is a powerful tool for the formation of cyclic ethers. The development of bifunctional iminophosphorane (BIMP) catalysts has enabled highly enantioselective intramolecular oxa-Michael reactions of alcohols to tethered α,β-unsaturated esters and amides, yielding substituted tetrahydropyrans with excellent yields and enantiomeric ratios. nih.gov This method's success is attributed to the catalyst's ability to overcome the lower nucleophilicity of alcohol nucleophiles. nih.gov

Challenges and Future Directions in Bistratene Synthesis

The total synthesis of this compound and its analogues remains a formidable challenge for synthetic chemists. The structural complexity, including multiple stereocenters and sensitive functional groups, necessitates long and often low-yielding synthetic sequences.

Current Challenges:

Stereocontrol: Achieving the correct stereochemistry at all chiral centers is a primary hurdle. While significant progress has been made in asymmetric synthesis, the sheer number of stereocenters in bistratenes requires highly selective and reliable methods.

Synthesis of the Spiroketal Moiety: The construction of the spiroketal fragment is a known bottleneck in bistramide and bistratene synthesis. Novel methods, such as the bidirectional approach using a strained cyclopropenone acetal (B89532) for the synthesis of bistramide A, have been developed to address this. nih.gov

Analogue Synthesis: While the synthesis of the natural product is a major achievement, the ability to readily synthesize a diverse range of analogues is essential for structure-activity relationship (SAR) studies and the development of potential therapeutic leads. researchgate.net

Future Directions:

Development of Novel Synthetic Methodologies: The future of bistratene synthesis will likely rely on the development of new and more efficient catalytic methods. This includes advancements in areas like C-H activation, late-stage functionalization, and improved metathesis catalysts to shorten synthetic routes and improve yields.

Flow Chemistry and Automation: The use of continuous flow chemistry and automated synthesis platforms could help to address issues of scalability and reproducibility. beilstein-institut.de These technologies can allow for precise control over reaction parameters, leading to improved yields and purity, and can accelerate the synthesis of analogue libraries.

Computational Chemistry: In silico modeling and computational studies can play an increasingly important role in planning synthetic routes and in designing analogues with improved properties. nih.gov These tools can help to predict the outcomes of reactions and to prioritize the synthesis of the most promising target molecules.

Biocatalysis: The use of enzymes to perform key transformations could offer a greener and more selective alternative to traditional chemical methods. The identification and engineering of enzymes capable of catalyzing specific steps in the bistratene synthesis would be a significant breakthrough.

Simplified Analogues: The design and synthesis of structurally simplified analogues that retain the biological activity of the natural product is a promising avenue for the development of new therapeutic agents. nih.gov This approach can lead to compounds that are easier to synthesize and have improved pharmacological properties. nih.gov

Biosynthesis Research of Bistratene B

Origin from Lissoclinum bistratum

Bistratene B, a bioactive macrolide polyether, is a natural product isolated from the marine ascidian Lissoclinum bistratum. google.comnih.gov This tunicate, a type of marine invertebrate, is known to produce a variety of cytotoxic compounds. google.comresearchgate.netmdpi.com The bistratenes, including this compound, have been identified as some of the notable cytotoxic agents derived from this organism. google.comnih.gov

Research into the precise origin of these compounds has suggested the involvement of symbiotic microorganisms. An investigation into the localization of Bistratene A, a closely related compound, within Lissoclinum bistratum revealed a significantly higher concentration in its symbiotic cyanophyte partner, Prochloron, when compared to the host animal tissue. cambridge.org This finding has led to the hypothesis that the biosynthesis of these polyether macrolides may be carried out by the symbiotic microorganisms, rather than the ascidian itself. cambridge.org

Lissoclinum bistratum has proven to be a rich source of diverse chemical structures, including not only the bistratenes but also a variety of cyclic peptides. researchgate.netmdpi.com The isolation and characterization of these compounds have been achieved through various chromatographic and spectroscopic techniques. google.commdpi.com

Post-Synthetic Acetylation: Relationship with Bistratene A

This compound is structurally very similar to Bistratene A, another cytotoxic macrolide produced by Lissoclinum bistratum. nih.govpitt.edu The key chemical distinction between these two compounds is the presence of an additional acetyl group on this compound. pitt.edu It is understood that this compound is an acetylated derivative of Bistratene A. pitt.edu

The acetylation occurs at a secondary allylic alcohol functional group present in the Bistratene A molecule. pitt.edu This post-synthetic modification converts Bistratene A into this compound. Both compounds have been shown to exhibit similar biological activities, including cytotoxicity and the induction of cell differentiation. nih.gov

Research Gaps in Complete Biosynthetic Pathway Elucidation

While the origin of this compound from Lissoclinum bistratum and its direct chemical relationship with Bistratene A are established, the complete biosynthetic pathway remains largely unelucidated. A significant portion of research on bistratenes has focused on their total synthesis and biological activity, rather than the intricate enzymatic steps involved in their natural production. researchgate.netresearchgate.net

The hypothesis that symbiotic microorganisms are responsible for the biosynthesis of the bistratene core structure is a critical area requiring further investigation. cambridge.org Identifying the specific genes and enzymes within the symbiont that are responsible for constructing the complex polyether backbone would be a major step forward. Modern techniques in genomics and the heterologous expression of biosynthetic pathways from marine organisms could provide the tools necessary to bridge this knowledge gap. epa.gov

Furthermore, the specific enzyme responsible for the post-synthetic acetylation of Bistratene A to yield this compound has not yet been identified or characterized. Elucidating this final step would complete the understanding of how these two related natural products are formed. The study of biosynthetic pathways of marine natural products is a challenging but promising field, with the potential to enable the sustainable production of these valuable compounds. epa.govbeilstein-journals.org

Biological Activity and Preclinical Cellular Mechanisms of Bistratene B

In Vitro Cytotoxicity Profiles

Bistratene B, a macrolide polyether isolated from the marine ascidian Lissoclinum bistratum, has demonstrated significant cytotoxic effects across various human cell lines in preclinical studies.

Research has established the cytotoxic potential of this compound against the human fetal lung fibroblast cell line, MRC5CV1. nih.gov Studies have reported a potent inhibitory concentration (IC50) value, indicating its ability to inhibit the growth of these cells. nih.govnih.gov The specific IC50 value recorded for this compound against MRC5CV1 cells is 0.09 μg/mL. nih.gov

The cytotoxic activity of this compound extends to human carcinoma cells, specifically the T24 bladder carcinoma cell line. nih.gov Similar to its effect on fibroblast cells, this compound has been shown to be a potent inhibitor of T24 cell proliferation. nih.gov An IC50 value of 0.09 μg/mL has been documented, highlighting its significant in vitro activity against this cancer cell line. nih.gov

This compound has been observed to exert cytotoxic effects on the HL-60 human promyelocytic leukemia cell line. nih.gov Its activity is reported to be similar to that of its analogue, Bistratene A, which is toxic to HL-60 cells with an IC50 value of 424 nM. nih.govlipidmaps.org This suggests that this compound is also effective at inhibiting the proliferation of these leukemia cells.

Interactive Table: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 Value |

| MRC5CV1 | Human Fibroblast | 0.09 µg/mL |

| T24 | Human Bladder Carcinoma | 0.09 µg/mL |

| HL-60 | Human Promyelocytic Leukemia | Similar to Bistratene A (424 nM) |

Activity against Human Carcinoma Cell Lines (e.g., T24 Bladder Carcinoma)

Cell Differentiation Induction Studies

Beyond its cytotoxic properties, this compound has been investigated for its ability to induce cellular differentiation, a process where cells mature to perform specialized functions.

In studies involving the HL-60 human promyelocytic leukemia cell line, this compound has demonstrated effects comparable to Bistratene A. nih.govlipidmaps.org At concentrations lower than those required for cytotoxicity (in the range of 10-100 nM for Bistratene A), these compounds induce an incomplete differentiation of HL-60 cells along the monocyte/macrophage pathway. nih.govlipidmaps.org This partial differentiation is a significant finding, as it suggests a mechanism of action that involves altering cellular maturation processes. uni-freiburg.de For instance, treatment with the related compound Bistratene A leads to the expression of the adhesion molecule CD11c, a marker associated with differentiation, although it does not result in full maturation to monocytes. googleapis.com

Protein Kinase C (PKC) Modulation

The mechanism of action for the biological activities of the bistratenes appears to involve the modulation of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. At micromolar concentrations, both Bistratene A and this compound have been shown to enhance the phospholipid-dependent activity of type II protein kinase C. nih.govlipidmaps.org

Much of the detailed research into specific PKC isoform activation has focused on Bistratene A. These studies have proposed that the effects of Bistratene A on cell growth and differentiation are mediated through the selective activation of PKC δ (delta). uni-freiburg.deflybase.org For example, Bistratene A has been shown to induce the translocation of PKC-delta to the nucleus in HL60 cells, which is linked to growth arrest and cell adhesion. googleapis.com Although Bistratene A treatment can activate PKC δ, this activation alone may be insufficient to cause complete differentiation in HL60 cells. googleapis.com Some studies also suggest that Bistratene A can stimulate both PKC-dependent and PKC-independent signaling pathways. researchgate.net Given that this compound is reported to have similar biological effects to Bistratene A, it is plausible that it shares a similar mechanism involving the modulation of PKC activity. nih.govlipidmaps.org

Enhancement of Phospholipid-Dependent Type II PKC Activity

Early investigations into the bistratenes revealed their capacity to influence Protein Kinase C (PKC) activity. Specifically, both Bistratene A and this compound have been shown to enhance the phospholipid-dependent activity of Type II PKC isolated from bovine spleen at micromolar concentrations. nih.gov This enhancement of a crucial signaling enzyme family underscores the potential of this compound as a modulator of cellular functions regulated by PKC, such as cell growth and differentiation. nih.govmdpi.com The activity of these compounds suggests they are a novel class of PKC modulators. google.com

Differential PKC Isoform Activation and Specificity (e.g., PKC-δ, PKCγ for Bistratene A)

While direct studies on this compound's specific interactions with various PKC isoforms are limited, extensive research on Bistratene A provides a valuable comparative framework. Bistratene A is a potent and selective activator of the delta isoform of PKC (PKC-δ) in multiple cell types. ecmjournal.orgcapes.gov.br This specificity is a key determinant of its biological effects. For instance, in some cells, the activation of PKC-δ by Bistratene A leads to the translocation of the enzyme to the nuclear membrane, which is associated with changes in cell morphology and growth arrest. ecmjournal.org

Given that this compound exhibits similar biological effects to Bistratene A, it is plausible that it also demonstrates a degree of specificity towards PKC-δ, although further investigation is required to confirm this. nih.gov The broader PKC family consists of various isoforms with differing cofactor requirements and cellular roles. mdpi.comresearchgate.net For example, classical PKCs (cPKCs) like PKCα, β, and γ are calcium-dependent, whereas novel PKCs (nPKCs) like PKC-δ and ε are not. mdpi.com The specific activation of certain isoforms, like PKC-δ by Bistratene A, allows for targeted effects on cellular pathways, a characteristic that may extend to this compound. mdpi.com

Cytoskeletal and Cell Cycle Perturbations

The influence of the bistratenes extends to the fundamental cellular machinery of the cytoskeleton and the tightly regulated process of the cell cycle. The effects of Bistratene A in these areas have been well-documented, and given the observed similarities in activity, these findings provide a strong basis for understanding the potential actions of this compound. nih.gov

Actin Binding and G-Actin Sequestration (for Bistramide A/Bistratene A)

Bistratene A, also known as Bistramide A, is recognized for its ability to disrupt the actin cytoskeleton. mdpi.com It achieves this by directly binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, which in turn inhibits the polymerization of actin filaments. mdpi.com The sequestration of G-actin monomers is a critical mechanism employed by various natural and endogenous proteins to control actin dynamics. mdpi.com This disruption of the actin network by Bistratene A has profound consequences for cell shape, adhesion, and motility. ecmjournal.org

Microtubule-Dependent Cytokinesis Block (for Bistratene A)

Research on Bistratene A has demonstrated that it can induce a block in cytokinesis, the final stage of cell division. This effect is dependent on microtubules. In cells treated with Bistratene A, an accumulation of α-tubulin is observed at the equatorial plane where the cleavage furrow would normally form. This suggests that while nuclear division may proceed, the physical separation of the daughter cells is inhibited, leading to the formation of multinucleated cells. This interference with the microtubule-based processes of cytokinesis is a significant aspect of its cytotoxic profile.

Cell Cycle Arrest in G2/M Phase (for Bistratene A)

A hallmark of Bistratene A's activity is its ability to induce cell cycle arrest, particularly in the G2/M phase. nih.govcapes.gov.br This arrest prevents cells from proceeding through mitosis. The G2/M checkpoint is a critical control point that ensures DNA is properly replicated before the cell divides. The induction of G2/M arrest by compounds like Bistratene A is a common mechanism of action for many anticancer agents. In some cell lines, Bistratene A has also been noted to cause arrest in the G1 phase.

Comparative Biological Activity with Related Marine Natural Products

This compound belongs to a broad class of bioactive compounds isolated from marine organisms. Its activities are comparable to other potent marine natural products, particularly those that modulate PKC and the cytoskeleton.

As established, this compound exhibits biological effects that are similar to Bistratene A. nih.gov Both compounds are cytotoxic at higher concentrations and can induce cellular differentiation at lower, non-toxic concentrations in cell lines such as HL-60 promyelocytic leukemia cells. nih.gov Their shared ability to enhance Type II PKC activity sets them apart as a distinct class of marine macrolides. nih.govgoogle.com

The bistratenes are part of a larger family of polyketides and cyclic peptides derived from marine ascidians and sponges, many of which exhibit potent cytotoxic and anticancer properties. For example, Didemnin B, another ascidian-derived depsipeptide, was one of the first marine natural products to enter clinical trials for cancer and is known to inhibit protein synthesis. mdpi.com Other compounds, like the lamellarins, exhibit cytotoxicity through different mechanisms, including the inhibition of P-glycoprotein. mdpi.com The unique structures and potent bioactivities of these marine compounds, including this compound, continue to make them valuable leads for drug discovery. mdpi.com

Structure Activity Relationship Sar Studies of Bistratene B and Analogues

Influence of Acetylation on Biological Activity

Bistratene B is the acetylated derivative of Bistratene A, with the acetyl group located on the secondary allylic alcohol function. pitt.edu Early comparative studies of these two natural products revealed that they exhibit similar biological effects. Specifically, both Bistratene A and this compound have been shown to be toxic to HL-60 human promyelocytic leukemia cells and can induce incomplete differentiation of these cells along the monocyte/macrophage pathway at lower concentrations. helsinki.fi One study reported an IC50 value of 424 nM for Bistratene A against HL-60 cells, with this compound demonstrating comparable effects. helsinki.fi This suggests that the acetylation at this specific position does not lead to a significant alteration in the fundamental biological activity profile of the molecule in the context of these assays.

Stereochemical Determinants of Biological Activity

The complex structure of the bistratenes, which are closely related to the bistramides, features numerous stereocenters, and their configuration is critical for biological activity. researchgate.net Extensive research into the synthesis of various stereoisomers of bistramide A, the non-acetylated precursor to this compound, has shed light on the stereochemical requirements for cytotoxicity. scribd.com

In a significant study, a 35-member library of bistramide A stereoisomers was synthesized to evaluate the impact of stereochemistry on cellular actin disruption and cytotoxicity against cancer cell lines. scribd.com This library included variations in the stereochemistry of the C1-C13 tetrahydropyran (B127337) fragment and the C14-C18 gamma-amino acid unit. scribd.com The screening of these analogues against UO-31 renal and SF-295 CNS cancer cell lines identified at least one analogue with enhanced potency compared to the natural product, bistramide A. researchgate.netscribd.com This finding underscores the critical role of specific stereochemical configurations for potent biological activity and suggests that modifications at these centers can modulate the efficacy of the compound. researchgate.netscribd.com

Rational Design and Synthesis of Bistratene Analogues for SAR

The rational design and synthesis of analogues are pivotal strategies for elucidating the SAR of complex natural products like this compound. While specific literature on the rational design of this compound analogues is limited, the systematic synthesis of a stereoisomer library of its precursor, bistramide A, serves as a prime example of a rational approach to understanding SAR. scribd.com The synthesis of this 35-member library was a deliberate effort to probe the influence of stereochemistry on biological function. scribd.com

The synthetic strategy involved the preparation of all eight stereoisomers of the C1-C13 tetrahydropyran fragment and four isomers of the C14-C18 gamma-amino acid unit. scribd.com These fragments were then coupled to provide a diverse set of stereoisomers of the natural product. scribd.com The subsequent biological evaluation of these rationally designed analogues allowed for the identification of key stereochemical features that govern the compound's activity, including the discovery of an analogue with enhanced potency. researchgate.netscribd.com This approach highlights how systematic synthetic efforts can lead to a deeper understanding of the SAR of the bistratene scaffold.

Fragment-Based Approaches to SAR Analysis

Fragment-based drug discovery (FBDD) is a modern approach in which small molecular fragments are screened for binding to a biological target. openaccessjournals.comnih.gov These initial hits are then grown or linked together to create more potent lead compounds. nih.gov This method allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. openaccessjournals.com

Despite the power of this technique, a review of the available scientific literature indicates that there are no specific studies reporting the use of fragment-based approaches for the SAR analysis of this compound or its close analogues. The research on the SAR of bistratenes has primarily relied on the synthesis and biological evaluation of whole-molecule analogues and stereoisomers. researchgate.netscribd.com Therefore, the application of fragment-based methods to deconstruct the this compound structure and analyze the contribution of its individual fragments to its biological activity remains an unexplored area of research.

Data Table

| Compound | Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Bistratene A | HL-60 | Cytotoxic | 424 nM | helsinki.fi |

| This compound | HL-60 | Cytotoxic (similar to Bistratene A) | Not explicitly quantified, but effects are similar to Bistratene A | helsinki.fi |

| Bistramide A Analogue (1.21) | UO-31 renal and SF-295 CNS cancer cells | Enhanced cytotoxic potency relative to Bistramide A | Not specified | researchgate.netscribd.com |

Theoretical and Computational Investigations of Bistratene B

Conformational Analysis and Flexible Natural Products

Natural products derived from marine organisms, such as the bistratenes, often possess large, flexible skeletons. mdpi.com This flexibility means the molecule does not exist in a single, rigid shape but rather as a dynamic ensemble of multiple, interconverting three-dimensional structures known as conformers. Understanding this conformational landscape is crucial, as the biological activity of the molecule is dictated by the specific shape it adopts to bind to its cellular target. However, this flexibility presents a significant challenge for structural elucidation. mdpi.com

Computational chemistry provides powerful tools to address this complexity. The process typically begins with a conformational search , an algorithmic exploration of the vast number of possible shapes a molecule can adopt. nih.gov This is often performed using molecular mechanics force fields (e.g., MMFF94), which offer a computationally efficient way to generate a broad set of low-energy conformers. nih.gov

Following the initial search, the most promising, low-energy conformers are subjected to more accurate, higher-level calculations. nih.govDensity Functional Theory (DFT) methods are commonly used to optimize the geometry of these conformers and calculate their relative energies with greater precision. nih.govfrontiersin.org The final result is a Boltzmann-weighted distribution of the most stable conformers, which provides a realistic picture of the molecule's structural dynamics in solution. mdpi.com This detailed conformational analysis is not only fundamental for its own sake but also a critical prerequisite for the accurate determination of stereochemistry and the modeling of target interactions. researchgate.net

Absolute Stereochemistry Determination through Computational Methods

Determining the absolute configuration—the precise 3D spatial arrangement of atoms at each chiral center—is one of the most challenging tasks in the structural analysis of complex natural products. nih.govscielo.br For molecules like the bistratenes, which have numerous stereocenters, the number of possible stereoisomers can be vast. Computational methods have become a standard and reliable tool for unambiguously assigning the correct stereochemistry. frontiersin.orgencyclopedia.pub

The primary strategy involves comparing experimentally measured chiroptical properties with those calculated for all possible stereoisomers. scielo.brencyclopedia.pub The isomer whose calculated properties best match the experimental data is assigned as the correct structure. Key techniques include:

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Using time-dependent density functional theory (TDDFT), the ECD spectrum for each potential stereoisomer can be calculated. mdpi.com The predicted spectrum is generated by a Boltzmann-weighted average of the spectra calculated for each major conformer of that isomer. mdpi.com The absolute configuration is then assigned by matching the calculated spectrum to the experimental one. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD and provides complementary information. Comparing experimental and DFT-calculated VCD spectra is another robust method for stereochemical assignment, especially for complex molecules. researchgate.net

NMR Chemical Shift Calculation: Computational methods can predict the 1H and 13C NMR chemical shifts for each possible diastereomer. frontiersin.orgencyclopedia.pub By comparing the calculated shifts with the experimental NMR data, often using statistical approaches like the DP4+ probability analysis, the relative configuration of the molecule can be determined with high confidence. mdpi.comencyclopedia.pub

These quantum mechanical methods have proven invaluable for confirming or revising the structures of intricate natural products where traditional methods may be inconclusive. frontiersin.orgscielo.br

Molecular Modeling of Bistratene-Target Interactions

The potent biological effects of the bistratene family stem from their ability to interact with specific cellular targets. researchgate.net For instance, Bistratene A is a powerful actin-binding agent that disrupts the cellular cytoskeleton by interfering with actin polymerization. researchgate.netchemicalprobes.orgnih.gov Molecular modeling, a cornerstone of structure-based drug design (SBDD), is used to simulate and analyze these interactions at an atomic level. mdpi.com

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation (the "pose") and binding affinity of a ligand when it binds to the active site of its target receptor. uni-duesseldorf.de For example, docking simulations of Bistratene A into the known binding cleft of G-actin have been performed to understand the key interactions driving its activity. uni-duesseldorf.de These models revealed that the central part of the molecule penetrates deeply into a hydrophobic cleft on actin, forming a network of hydrogen bonds that stabilize the complex. nih.gov

Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulations can model the dynamic behavior of the ligand-receptor complex over time. This allows researchers to study the stability of the binding pose, the role of solvent molecules, and any conformational changes that occur in the protein or the ligand upon binding.

These computational studies are not merely academic; they provide crucial insights that guide the design of new, simplified, or more potent analogues. nih.govuni-duesseldorf.de By identifying the essential pharmacophore—the key structural features required for binding—researchers can design synthetic hybrids or simplified mimetics that retain the desired biological activity but are easier to synthesize. uni-duesseldorf.de

Academic Research Perspectives and Future Directions for Bistratene B

Advanced Methodologies for Isolation and Structural Characterization

The isolation of bistratenes was first reported from the aplousobranch ascidian Lissoclinum bistratum. nih.gov Initial isolation and purification from the marine organism relied on standard chromatographic techniques, including high-pressure liquid chromatography (HPLC). nih.gov The structural elucidation of these complex macrocyclic polyethers proved to be a significant challenge, necessitating the use of advanced spectroscopic methods.

Early structural determination efforts for the closely related bistratene A (also known as bistramide A) and its acetylated derivative, bistratene B, heavily depended on modern two-dimensional nuclear magnetic resonance (NMR) techniques. nih.govpitt.edu A combination of experiments was employed to piece together the molecular framework:

¹H-¹H and ¹H-¹³C Correlation Spectroscopy (COSY): Used to establish proton-proton and proton-carbon connectivities within the molecule. pitt.edu

Relayed ¹H-¹H-¹³C COSY: This technique was crucial for identifying correlations between distant protons and carbons, helping to link different fragments of the structure. pitt.edu

2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): The application of 2D INADEQUATE, a powerful technique for establishing direct carbon-carbon bonds, was instrumental in revising the initially proposed linear structure of bistramide A to the correct cyclic polyether framework. mdpi.comacs.org

Mass spectrometry provided the molecular formula, indicating a molecular weight corresponding to C40H68N2O8 for the parent compound, bistramide A. researchgate.net The structural identity of bistratene A with bistramide A was later confirmed, with this compound being the acetylated analogue. pitt.edu The definitive assignment of the complex stereochemistry of the bistratene family often required a combination of detailed NMR analysis and total synthesis of proposed stereoisomers for comparison with the natural product. researchgate.net

Elucidation of Full Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway for this compound remains an area of active investigation. Like many complex marine natural products, bistratenes are polyketides, likely assembled by large, multi-domain enzymes known as polyketide synthases (PKS). The original source of bistratenes is the ascidian Lissoclinum bistratum, but it is widely hypothesized that the true producers are symbiotic microorganisms, possibly the obligate algal symbiont Prochloron found within the ascidian's tissues. nih.gov

The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, such as acetate (B1210297) and propionate, in an assembly-line fashion. The enzymes responsible, PKSs, are modular, with each module catalyzing one round of chain extension and modification. The specific arrangement and catalytic domains within the PKS modules dictate the final structure of the polyketide, including its length, branching, and pattern of oxidation.

While the specific gene cluster and enzymes for bistratene biosynthesis have not been fully characterized, research into analogous pathways provides a hypothetical framework. The process would involve:

Initiation: Loading of a starter unit onto the PKS.

Elongation: Multiple rounds of condensation with extender units (e.g., malonyl-CoA or methylmalonyl-CoA), catalyzed by ketosynthase (KS) domains.

Modification: After each extension, the growing chain can be modified by other domains, including ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), which determine the stereochemistry and degree of saturation at specific carbons.

Termination: Release of the completed polyketide chain from the enzyme, often accompanied by cyclization to form the macrocyclic structure characteristic of bistratenes.

The incorporation of nitrogen atoms to form the terminal amide functionality suggests the involvement of a non-ribosomal peptide synthetase (NRPS) module or a PKS-NRPS hybrid system. Elucidating the exact sequence of events, the structure of the PKS/NRPS gene cluster, and the function of each enzymatic domain is a key goal for future research, likely to be achieved through genome sequencing of the symbiotic producer and heterologous expression of the biosynthetic genes.

Development of Novel Synthetic Routes for Complex Analogues

The potent biological activity and complex architecture of the bistratenes have made them compelling targets for total synthesis. Chemical synthesis not only provides access to the natural products for further study but also enables the creation of novel analogues with potentially improved properties. Numerous research groups have developed synthetic strategies, often featuring convergent approaches where key fragments of the molecule are synthesized separately before being joined. pitt.edu

Key features of these synthetic routes include:

Fragment-Based Strategy: Syntheses typically divide the molecule into several key fragments, such as the spiroketal portion, the tetrahydropyran (B127337) ring, and the side chain, which are then coupled together in the final stages. researchgate.net

Stereoselective Reactions: Controlling the numerous stereocenters is a major challenge. Strategies have employed diastereoselective aldol (B89426) additions, Sharpless asymmetric epoxidation, and other modern asymmetric reactions to install the correct stereochemistry. researchgate.net

Ring-Forming Reactions: The construction of the tetrahydropyran and spiroketal moieties has been achieved using methods like intramolecular Michael additions and hypervalent iodine-promoted spiroketalization. pitt.eduresearchgate.net

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Julia-Kocienski reaction, have been used to construct the carbon-carbon double bonds found in the molecule's backbone. researchgate.net

The versatility of these synthetic platforms allows for the systematic modification of the bistratene structure. By altering the building blocks used in the synthesis, a wide variety of stereoisomers and structural analogues can be produced. researchgate.net This has led to the creation of libraries of bistramide/bistratene analogues, which are invaluable for structure-activity relationship (SAR) studies aimed at identifying the key structural features responsible for biological activity and for developing compounds with enhanced potency or selectivity. researchgate.net

Identification and Validation of Specific Molecular Targets

Identifying the precise molecular targets of this compound is crucial to understanding its mechanism of action. Early studies on bistratene A (the parent compound of B) revealed that it could enhance the phospholipid-dependent activity of protein kinase C (PKC) at micromolar concentrations. nih.govnih.gov This suggested that one or more PKC isozymes could be cellular targets.

However, subsequent research indicated a more complex picture. While bistramide A showed inhibitory features related to PKCδ in HL-60 leukemia cells, direct in vitro kinase assays revealed that its affinity for PKCδ was not strong enough to fully explain its potent cellular effects. mdpi.com This discrepancy highlighted the need for more robust, unbiased methods for target identification.

A significant breakthrough came from the use of chemical biology approaches. A biotinylated version of bistramide A was synthesized to be used as a "bait" molecule in affinity purification experiments. mdpi.com This chimera molecule was used to "fish" for binding partners from cell lysates. This strategy led to the identification of actin as a primary molecular target. mdpi.com Bistramides were found to bind to actin, disrupt the actin cytoskeleton, and inhibit cytokinesis (the final stage of cell division), leading to a block in cell proliferation. mdpi.com

The validation of a molecular target is a multi-step process:

Initial Identification: Using methods like affinity purification with chemical probes. nuvisan.com

In Vitro Confirmation: Demonstrating direct binding between the compound and the purified target protein (e.g., bistratene and actin).

Cellular Correlation: Showing that the compound's effect on cells (e.g., blocking cell division) is consistent with modulating the identified target (e.g., disrupting the actin cytoskeleton).

Genetic Validation: Using techniques like RNA interference (RNAi) or CRISPR/Cas9 to reduce the expression of the target protein and observing if this mimics or alters the cell's response to the compound. nuvisan.com

For bistratenes, the evidence strongly points to actin as a key molecular target, responsible for its potent cytotoxic and cell cycle-blocking effects.

Role of this compound as a Chemical Probe for Cellular Processes

A chemical probe is a small molecule used to study and manipulate biological systems, such as individual proteins or entire cellular pathways. nih.gov Due to its potent and specific biological activities, this compound and its parent compound, bistratene A, serve as valuable chemical probes for investigating fundamental cellular processes. nih.govnih.gov

The primary roles of bistratenes as chemical probes include:

Studying Cell Growth and Differentiation: At low concentrations (10-100 nM), bistratene A was found to induce partial differentiation of HL-60 human promyelocytic leukemia cells along the monocyte/macrophage lineage, without inhibiting DNA synthesis. nih.gov This makes it a useful tool for dissecting the molecular signaling pathways that govern the balance between cell proliferation and differentiation.

Investigating the Actin Cytoskeleton: As a potent actin-binding agent, this compound can be used to probe the dynamic roles of the actin cytoskeleton in various cellular events. This includes cell division (specifically cytokinesis), cell motility, maintenance of cell shape, and intracellular transport. By acutely disrupting actin function, researchers can gain insights into the temporal requirements of a functional cytoskeleton for these processes. mdpi.com

Elucidating Cell Cycle Checkpoints: Bistratene A has been shown to cause a block in cytokinesis, leading to the accumulation of multinucleated cells. mdpi.com This allows for the study of cellular checkpoints that monitor the successful completion of mitosis and cytokinesis.

The utility of a compound as a chemical probe is enhanced by the availability of a well-characterized mechanism of action and, ideally, an inactive analogue for use as a negative control. nih.gov The extensive synthetic work on bistratene analogues provides the potential to develop such tool compounds, further strengthening their role in cell biology research. researchgate.net

Exploration of Chemical Biology Approaches (e.g., Chimera Molecules for Target Identification)

Chemical biology combines the tools of chemistry with biological questions to create novel approaches for research. The study of this compound and its family members has benefited significantly from such strategies, particularly in the creation of chimera molecules. A chimera, in this context, is a hybrid molecule designed by linking a bioactive compound (like bistratene) to another functional moiety, such as an affinity tag or a fluorescent dye. mdpi.comdrughunter.com

A prime example is the development of a bistramide A-biotin chimera for target identification. mdpi.com This approach was pivotal when the initial hypothesis of PKCδ being the primary target proved insufficient. The strategy involved:

Design and Synthesis: A synthetic route to bistramide A was adapted to include a linker and a terminal biotin (B1667282) molecule. Biotin was chosen for its extremely high affinity for the protein streptavidin.

Affinity Purification ("Fishing"): The bistramide-biotin probe was incubated with cell lysates. The probe and any proteins bound to it were then captured on streptavidin-coated beads, effectively isolating the target proteins from the thousands of other proteins in the lysate.

Target Identification: The captured proteins were identified using mass spectrometry, which led to the discovery of actin as a high-affinity binding partner.

This chimera-based approach is a powerful, unbiased method for discovering the molecular targets of natural products, overcoming the limitations of hypothesis-driven research. mdpi.com

Future explorations in this area could involve creating other types of bistratene chimeras:

Fluorescent Probes: Linking bistratene to a fluorophore would allow for the direct visualization of its subcellular localization using microscopy, providing spatial and temporal information about its interaction with the actin cytoskeleton in living cells.

Photoaffinity Probes: Incorporating a photo-reactive group (like a diazirine) into the bistratene structure would create a probe that can be permanently cross-linked to its target protein upon exposure to UV light. researchgate.net This allows for more robust capture and identification of binding partners, even those with weaker or transient interactions.

Proteolysis-Targeting Chimeras (PROTACs): A more advanced concept would be to create a bistratene-based PROTAC. drughunter.com This would involve linking bistratene to a molecule that recruits an E3 ubiquitin ligase. Such a chimera could potentially induce the targeted degradation of actin, providing a powerful tool for studying the consequences of actin depletion.

These chemical biology strategies transform a natural product from a simple bioactive agent into a sophisticated tool for probing, visualizing, and manipulating complex cellular machinery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.